molecular formula C4H6F3NO B14699762 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol CAS No. 20893-12-3

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol

Cat. No.: B14699762
CAS No.: 20893-12-3
M. Wt: 141.09 g/mol
InChI Key: LPSOHQGAOKSRTE-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is a compound that features an aziridine ring attached to a trifluoroethanol moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The trifluoroethanol group imparts unique chemical properties, including increased acidity and the ability to participate in hydrogen bonding. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of aziridine with trifluoroacetaldehyde. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction typically produces amine derivatives .

Scientific Research Applications

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to nucleophilic attack, leading to ring-opening reactions. The trifluoroethanol moiety can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The molecular targets and pathways involved include enzymes and proteins that can form covalent bonds with the aziridine ring .

Comparison with Similar Compounds

    Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in organic synthesis.

    Trifluoroethanol: A compound with similar hydrogen bonding properties but lacking the aziridine ring.

    Aziridin-1-yl oximes:

Uniqueness: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is unique due to the combination of the aziridine ring and the trifluoroethanol moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

20893-12-3

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

1-(aziridin-1-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3(9)8-1-2-8/h3,9H,1-2H2

InChI Key

LPSOHQGAOKSRTE-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C(F)(F)F)O

Origin of Product

United States

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